3-Methoxy-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-7-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNZVRXASCXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215610-30-3 | |
| Record name | 5-methoxy-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methoxy 1h Pyrazole and Its Derivatives
Cyclocondensation Reactions in 3-Methoxy-1H-pyrazole Synthesis
Cyclocondensation reactions represent the most fundamental and widely utilized approach for constructing the pyrazole (B372694) ring. This strategy involves the formation of the five-membered ring by reacting a three-carbon component with a two-nitrogen component, typically a hydrazine (B178648) derivative.
The cornerstone of pyrazole synthesis is the reaction involving hydrazine or its substituted derivatives (such as phenylhydrazine (B124118) or tosylhydrazine) with a suitable three-carbon precursor. nih.gov The nitrogen atoms of the hydrazine molecule serve as the two heteroatoms in the resulting pyrazole ring. The choice of hydrazine derivative is critical as it determines the substituent at the N-1 position of the pyrazole. While simple hydrazine (NH₂NH₂) yields an N-unsubstituted pyrazole, substituted hydrazines (R-NHNH₂) lead to N-1 substituted products. The use of hydrazide derivatives can also be employed to introduce specific functionalities.
The classical and most common method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov To synthesize a this compound, a key precursor is a β-ketoester or a related 1,3-dicarbonyl derivative where one of the carbonyl groups can be converted into or is already present as a methoxy (B1213986) group precursor.
For instance, the reaction of a β-ketoester like methyl acetoacetate (B1235776) with hydrazine can primarily lead to the formation of a pyrazolone (B3327878). However, under specific conditions, an alternative reaction pathway can yield 3-alkoxypyrazoles. researchgate.net An improved method involves the use of precursors like diethyl 2-(ethoxymethylene)malonate or 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one, which react with hydrazines to form the corresponding alkoxy-pyrazole derivatives directly. researchgate.net The reaction mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Type |
|---|---|---|
| Acetylacetone | Hydrazine Hydrate (B1144303) | 3,5-Dimethyl-1H-pyrazole |
| Ethyl Acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-5-pyrazolone* |
| Diethyl Malonate | Hydrazine Hydrate | Pyrazolidine-3,5-dione |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Hydrazine Hydrate | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole |
Note: This reaction typically yields the pyrazolone, but conditions can be modified to favor the formation of 3-alkoxypyrazoles.
Another versatile route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones or enones. nih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, forming a hydrazone intermediate. beilstein-journals.org Subsequent intramolecular cyclization and oxidation or elimination leads to the aromatic pyrazole ring. beilstein-journals.org If the α,β-unsaturated system contains a good leaving group at the β-position (like a methoxy or dimethylamino group), the final aromatization step occurs via elimination under redox-neutral conditions. beilstein-journals.org This method is particularly useful for creating pyrazoles with specific substitution patterns at positions 4 and 5.
A significant challenge in pyrazole synthesis arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, as this can lead to the formation of two different regioisomers. nih.gov For example, the reaction of 1-phenyl-1,3-butanedione with methylhydrazine can produce both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.
Controlling the regioselectivity is paramount for synthesizing a specific isomer like this compound. Several factors influence the outcome:
Steric Effects : Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway to favor the formation of the less sterically hindered isomer. nih.govbeilstein-journals.org
Electronic Effects : The electronic nature (electron-donating or electron-withdrawing) of the substituents can influence the reactivity of the two carbonyl groups, thereby directing the initial nucleophilic attack of the hydrazine. nih.gov
Reaction Conditions : pH control is crucial. Reactions under acidic conditions often favor one isomer, while basic conditions may favor the other.
A specific two-step strategy for regioselective synthesis involves the acylation of an arylhydrazine with a reagent like methyl 3-chloro-3-oxopropanoate, followed by cyclization of the resulting hydrazide. nih.gov This controlled, stepwise approach ensures that the ring closure occurs in a predictable manner, yielding a single regioisomer. nih.gov
Table 2: Regioselectivity in the Reaction of β-Aminoenones with Alkyl Hydrazines nih.gov
| β-Aminoenone Substituent (at β-position) | Hydrazine | Predominant Regioisomer | Yield (%) |
|---|---|---|---|
| CH₃ | Methylhydrazine | 5-Substituted Pyrazole | 97 |
| CH₃ | Ethylhydrazine | 5-Substituted Pyrazole | 92 |
| C₂H₅ | Methylhydrazine | 5-Substituted Pyrazole | 85 |
| C₂H₅ | Ethylhydrazine | Decreased Regioselectivity | - |
Data illustrates that less bulky substituents on the enone and hydrazine lead to higher regioselectivity.
Transition-Metal Catalyzed Synthesis of this compound Analogues
While cyclocondensation reactions are effective for creating the core pyrazole ring, transition-metal catalysis, particularly with palladium, has become an indispensable tool for the subsequent functionalization and synthesis of complex pyrazole analogues. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on a pre-formed pyrazole ring.
Palladium-catalyzed cross-coupling reactions are powerful methods for introducing aryl, heteroaryl, or alkyl groups onto the pyrazole scaffold. These reactions typically involve coupling a halogenated or triflated pyrazole derivative with an organometallic reagent.
Suzuki-Miyaura Coupling : This reaction is one of the most widely used methods for C-C bond formation. It involves the coupling of a halo-pyrazole (e.g., a bromo- or iodo-pyrazole) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. acs.org This method is highly tolerant of various functional groups and has been used to synthesize a wide array of aryl-substituted pyrazoles. acs.org For example, a 5-bromo-3-methoxy-1H-pyrazole could be coupled with various arylboronic acids to generate a library of 5-aryl-3-methoxy-1H-pyrazole derivatives.
Direct C-H Arylation : More recent advancements allow for the direct coupling of a C-H bond on the pyrazole ring with an aryl halide, avoiding the need to pre-functionalize the pyrazole with a halogen. researchgate.net This atom-economical approach often relies on a directing group to achieve regioselectivity. For instance, a formyl group at the C-4 position of a pyrazole can direct the palladium-catalyzed arylation to the C-5 position. researchgate.net The directing group can then be removed, providing a regioselective route to 5-aryl-substituted pyrazoles. researchgate.net The pyrazole ring itself can also act as a directing group to functionalize adjacent alkyl chains, enabling the synthesis of complex structures like β-phenethylamines after cleavage of the pyrazole ring. nih.gov
Table 3: Examples of Palladium-Catalyzed Reactions for Pyrazole Functionalization
| Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Reaction Type | Product Type | Reference |
|---|---|---|---|---|---|
| 4-Halogenated 1-phenylpyrazol-3-ol triflate | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura Coupling | 4-Aryl-1-phenylpyrazol-3-ol | acs.org |
| Pyrazole with C-4 formyl group | Aryl Bromide | Pd(OAc)₂, K₂CO₃ | Direct C-H Arylation | 5-Aryl-4-formylpyrazole | researchgate.net |
| 1-(Alkyl)-pyrazole | Aryl Iodide | Pd(OAc)₂, Ag₂O | Pyrazole-Directed C(sp³)-H Arylation | 1-(β-Arylalkyl)-pyrazole | nih.gov |
Copper-Catalyzed Cyclization
Copper-catalyzed reactions represent a versatile and powerful tool for the construction of the pyrazole nucleus. A notable method involves the copper(I)-mediated electrophilic cyclization of α,β-alkynic hydrazones. This process is initiated by the reaction of a hydrazone with a copper salt, which then undergoes an intramolecular cyclization to form the pyrazole ring. This approach is valued for its mild reaction conditions and the ability to tolerate a variety of functional groups, making it a robust strategy for synthesizing a diverse array of pyrazole derivatives.
Silver-Catalyzed Reactions
Silver catalysis has emerged as a highly effective strategy for the synthesis of complex pyrazole derivatives. mdpi.com Silver-catalyzed reactions often proceed under mild conditions with high regioselectivity and yields. mdpi.com For instance, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles has been achieved through a silver-catalyzed reaction involving N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com This transformation proceeds through a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a mdpi.comrsc.org-H shift to afford the desired trifluoromethylated pyrazoles in moderate to excellent yields. mdpi.com
Another innovative approach utilizes a silver-mediated [3+2] cycloaddition of terminal alkynes and N-isocyanoiminotriphenylphosphorane. organic-chemistry.org This method is characterized by its mild reaction conditions, broad substrate scope, and excellent functional group tolerance. organic-chemistry.org Furthermore, silver catalysts have been successfully employed in the stereoselective synthesis of (E)-allyl-gem-dipyrazoles from pyrazole and propargyl acetates, showcasing the versatility of silver in forging complex molecular architectures. acs.org Silver(I) ions have also been shown to mediate the ring-closure reaction of 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles, providing an efficient route to fused 2H-furo[2,3-c]pyrazole ring systems. nih.gov
Ruthenium-Catalyzed Hydrogen Transfer
Ruthenium-catalyzed hydrogen transfer reactions offer an atom-economical and environmentally benign pathway to pyrazoles and their partially saturated precursors, 2-pyrazolines. acs.org These reactions often proceed without the need for an external hydrogen acceptor, generating only water and hydrogen gas as byproducts. organic-chemistry.org A key strategy involves the acceptorless dehydrogenative coupling of 1,3-diols with alkyl hydrazines, catalyzed by a ruthenium complex, to yield 1,4-disubstituted pyrazoles. acs.org This method can also be adapted for the regioselective synthesis of unsymmetrical pyrazoles starting from β-hydroxy ketones. acs.org
Furthermore, ruthenium catalysts have demonstrated exceptional activity in the transfer hydrogenation of ketones, a process that can be conceptually extended to the synthesis of pyrazole precursors. acs.orgscirp.org The mechanism of these transformations often involves a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol is temporarily oxidized to a carbonyl compound, which then reacts with a nucleophile (like hydrazine) before the catalyst returns the hydrogen. acs.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry have spurred the development of more sustainable synthetic methods, minimizing waste and energy consumption. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased yields, and often enhanced product purity compared to conventional heating methods. rsc.orgbenthamdirect.comdergipark.org.tr This technique has been extensively applied to the synthesis of pyrazole derivatives. rsc.orgrsc.org The rapid heating achieved with microwave irradiation can accelerate reaction rates and improve selectivity. benthamdirect.com
For example, the synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles has been efficiently carried out using microwave irradiation. rsc.org In another instance, pyrazolo[4,3-d]pyrimidin-7(6H)-ones were synthesized in high yields (80-98%) via a microwave-assisted oxidative coupling reaction at 100 °C for just 3 minutes. rsc.org The synthesis of pyrazolone derivatives has also been achieved under solvent-free, microwave-assisted conditions, further enhancing the green credentials of this method. mdpi.com
| Derivative | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Not specified | Microwave irradiation | Not specified | Not specified | rsc.org |
| Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | (Hetero)aromatic aldehydes, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | K₂S₂O₈, DMSO:H₂O (1:1), 100 °C, 350 W | 3 min | 80-98 | rsc.org |
| Pyrazole-containing 1,3,4-oxadiazoles | 1-(1,3,4-Oxadiazol-3(2H)-yl)ethan-1-one, Aromatic aldehydes | Ethanolic KOH, 400 W | 5-8 min | Good | rsc.org |
| 4-Arylidenepyrazolone derivatives | 2-Pyrazolin-5-ones, Aldehydes | Solvent-free, 420 W | 10 min | 71 | mdpi.com |
Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source for accelerating chemical reactions, particularly in heterogeneous systems. rsc.orgbenthamdirect.com This technique, known as sonochemistry, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov The synthesis of pyrazoles has been successfully achieved using ultrasound assistance, often in aqueous media, which aligns with the goals of green chemistry. nih.govresearchgate.net A simple, catalyst-free, one-pot synthesis of pyrazoles has been described using a multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, and ethyl acetoacetate under ultrasound irradiation in water. nih.gov This method avoids the need for traditional purification steps like chromatography and results in highly selective conversion with no byproducts. nih.gov
Mechanochemical Techniques
Mechanochemistry, the use of mechanical force to induce chemical reactions, represents a significant advancement in solvent-free synthesis. rsc.org Reactions are typically performed by grinding or milling solid reactants together, sometimes with a small amount of liquid to act as a catalyst or to facilitate mixing. This approach is highly efficient and environmentally friendly, as it often eliminates the need for bulk solvents. researchgate.net The synthesis of pyrano[2,3-c]pyrazoles has been demonstrated using mechanochemical methods. researchgate.net For instance, new 3,5-dimethyl-4-(arylsulfanyl)pyrazoles have been synthesized in good to excellent yields by a grinding-induced, one-pot, three-component reaction under solvent-free conditions. researchgate.net Although less common than microwave or ultrasound-assisted methods for pyrazole synthesis, mechanochemistry offers distinct advantages in sustainability. rsc.org
Solvent-Free and Aqueous Media Reactions
The use of solvent-free conditions and aqueous media represents a significant step towards greener and more sustainable chemical synthesis. These approaches minimize the use of volatile organic compounds, which are often toxic and environmentally harmful.
In the realm of pyrazole synthesis, reactions in aqueous media have been shown to be effective. For instance, a series of 5-aryl-1H-pyrazole derivatives were synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine in water, eliminating the need for a catalyst. researchgate.net This method offers advantages such as simplified work-up procedures, mild reaction conditions, and high yields. researchgate.net Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been successfully carried out in water, demonstrating the versatility of aqueous media for constructing fused pyrazole systems. researchgate.net One-pot, four-component reactions of aromatic aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate in an aqueous medium have been reported, providing a green route to these valuable compounds. researchgate.net
Solvent-free synthesis, often facilitated by grinding or microwave irradiation, provides another eco-friendly alternative. researchgate.net For example, the synthesis of highly substituted pyrano[2,3-c]pyrazoles has been achieved under solvent-free conditions through a five-component reaction catalyzed by montmorillonite (B579905) K10 at elevated temperatures. nih.gov This approach not only avoids the use of solvents but can also lead to shorter reaction times and high product yields. researchgate.netresearchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product | Advantages |
| Pyrazole Synthesis | 3-(dimethylamino)-1-arylprop-2-en-1-one, hydrazine | Aqueous media, no catalyst | 5-aryl-1H-pyrazole derivatives | Easier work-up, mild conditions, high yields. researchgate.net |
| Pyrano[2,3-c]pyrazole Synthesis | Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | Aqueous medium | 6-amino-3-methyl-5-cyano-4-aryl-1,4-dihydropyrano[2,3-c]pyrazoles | Green synthetic route. researchgate.net |
| Pyrano[2,3-c]pyrazole Synthesis | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10, solvent-free, 65–70 °C | Highly substituted pyrano[2,3-c]pyrazoles | Avoids solvent use, high yields. nih.gov |
Nanocatalyst Applications in Synthesis
Nanocatalysts have emerged as highly efficient and reusable catalysts in organic synthesis, offering advantages such as high surface area, enhanced catalytic activity, and ease of separation from the reaction mixture. pharmacognosyjournal.net Their application in the synthesis of pyrazole derivatives has led to the development of greener and more efficient protocols. pharmacognosyjournal.net
Several types of nanocatalysts have been employed for the synthesis of pyrazole-containing compounds. For example, cobalt oxide (Co₃O₄) nanoparticles have been utilized as a recyclable catalyst for the synthesis of pyrrole (B145914) and pyrano[2,3-c]pyrazole derivatives. frontiersin.org The optimization of reaction conditions, including catalyst loading and solvent, has been shown to significantly impact the efficiency of these reactions. frontiersin.org Similarly, CaO nanoparticles, synthesized via a green route using papaya leaf extract, have demonstrated excellent catalytic activity in the one-pot multicomponent synthesis of pyranopyrazole derivatives, leading to high yields and short reaction times. researchgate.net
Magnetic nanoparticles have also found application in pyrazole synthesis due to their straightforward separation using an external magnetic field. researchgate.net A novel nanomagnetic catalyst, Fe₃O₄@SiO₂@OSi(CH₂)₃-N(3-pyridoyl sulfonic acid)semicarbazide (FSiPSS), was designed for the synthesis of pyranopyrazoles via a one-pot four-component condensation reaction under ultrasonic irradiation. researchgate.net This method provides good to high yields in very short reaction times with an easy work-up. researchgate.net Another example is a yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex (YS-Fe₃O₄@PMO/IL-Cu), which has been used as a powerful and recyclable nanocatalyst for the synthesis of pyranopyrazoles in water under ultrasonic conditions. frontiersin.org
| Nanocatalyst | Reactants | Product | Key Features |
| Cobalt Oxide (Co₃O₄) | Varies | Pyrrole and pyrano[2,3-c]pyrazole derivatives | Recyclable, efficient under optimized conditions. frontiersin.org |
| Calcium Oxide (CaO) | Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrile | Pyranopyrazole derivatives | Green synthesis of catalyst, high yields, short reaction times. researchgate.net |
| FSiPSS (nanomagnetic) | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, malononitrile or ethyl cyanoacetate (B8463686) | Pyranopyrazoles | Recyclable, efficient under ultrasonic irradiation, short reaction times. researchgate.net |
| YS-Fe₃O₄@PMO/IL-Cu (magnetic) | Malononitrile, PhCHO, ethyl acetoacetate, hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | Highly recyclable, selective, effective in aqueous media. frontiersin.org |
Multicomponent Reactions for Novel this compound Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. nih.govorganic-chemistry.org These reactions have been instrumental in the synthesis of complex pyrazole derivatives.
A variety of MCRs have been developed for the synthesis of pyrazole-containing systems. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water has been devised as a sustainable approach for the synthesis of 1-H-pyrazole derivatives. longdom.org This method is noted for its simple experimental procedure and cost-effectiveness. longdom.org Furthermore, a four-component reaction of enaminones, benzaldehyde, hydrazine-HCl, and ethyl cyanoacetate in water can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. longdom.org
The synthesis of pyrano[2,3-c]pyrazoles is a prominent example of the power of MCRs. nih.gov Four-component reactions involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate are commonly employed. researchgate.netnih.gov These reactions can be catalyzed by various catalysts, including piperidine, to afford the desired products in good yields. nih.gov A five-component reaction for the synthesis of highly substituted pyrano[2,3-c]pyrazoles has also been reported, showcasing the potential for even greater molecular complexity in a single step. nih.gov
| Number of Components | Reactants | Catalyst/Solvent | Product |
| Three | Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate (B1210297) / Water | 1-H-pyrazole derivatives. longdom.org |
| Four | Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate | Ammonium acetate / Water | Pyrazolo[3,4-b]pyridine derivatives. longdom.org |
| Four | (Hetero)aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, malononitrile | Piperidine / Room temp | Pyrano[2,3-c]pyrazole derivatives. nih.gov |
| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10 / Solvent-free | Highly substituted pyrano[2,3-c]pyrazoles. nih.gov |
Functionalization and Derivatization Strategies of the this compound Ring
The functionalization of the pre-formed this compound ring is crucial for creating a diverse range of derivatives with tailored properties. Electrophilic aromatic substitution, cross-coupling reactions, and C-H activation are powerful tools for introducing various substituents onto the pyrazole core.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the context of pyrazoles, the regioselectivity of EAS is influenced by the substituents already present on the ring. For instance, the introduction of a bromine atom at the C4 position of a pyrazole ring can be achieved using N-bromosuccinimide (NBS) through an electrophilic aromatic substitution (SEAr) reaction. researchgate.net This brominated pyrazole can then serve as a versatile intermediate for further transformations. researchgate.net The halogenation of 3-oxypyrazoles at the 4-position can also be achieved through electrophilic halogenation. acs.org
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and pyrazoles are no exception. mdpi.comnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation of pyrazoles. nih.govrsc.org For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole can be coupled with acrolein diethyl acetal (B89532) in a palladium-catalyzed reaction to afford (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. researchgate.net This highlights the utility of bromo-substituted pyrazoles as precursors for further functionalization. mdpi.com The Suzuki-Miyaura coupling has also been successfully applied to unprotected, nitrogen-rich heterocycles, including pyrazoles, using specific palladium precatalysts. nih.gov Tandem cross-coupling/electrocyclization reactions of enol triflates and diazoacetates provide another route to substituted pyrazoles. nih.gov
| Cross-Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Product |
| Heck-type | 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium catalyst | (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. researchgate.net |
| Suzuki-Miyaura | 4-bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 precatalyst | 4-substituted-3,5-dinitropyrazoles. rsc.org |
| Tandem Coupling/Electrocyclization | Enol triflates | Diazoacetates | Not specified | Substituted pyrazoles. nih.gov |
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including pyrazoles. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov
Transition-metal-catalyzed C-H functionalization allows for the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring. nih.gov For example, palladium-catalyzed C-H allylation and benzylation of pyrazoles have been developed, expanding the scope of C-H functionalization beyond arylation. researchgate.net These reactions are often facilitated by the presence of an electron-withdrawing group at the C4 position of the pyrazole ring. researchgate.net Pyrazole moieties can also act as directing groups in palladium-catalyzed sp³ C-H bond arylation reactions, leading to the synthesis of valuable β-phenethylamines after subsequent transformation of the pyrazole ring. nih.gov Furthermore, the C-H amination of arenes and heteroarenes, including pyrazoles, has been achieved through a dearomative (3 + 2) cycloaddition, providing a novel route to aminated pyrazole derivatives. acs.org
UV-Visible Spectroscopy and Optical Properties
The optical properties of pyrazole derivatives are a subject of considerable investigation, with their absorption and emission characteristics being highly dependent on their specific chemical structure.
The electronic absorption and emission spectra of pyrazole derivatives provide insight into their potential as fluorophores and optical materials. For example, a pyrazole-indole hybrid, 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole, was studied in tetrahydrofuran (B95107). mdpi.comktu.edu This compound exhibited a UV-Vis absorption maximum (λmax) at 384 nm and an emission maximum (λem) in the blue-green region of the visible spectrum at 492 nm. mdpi.comktu.edu
This represents a notable bathochromic (red) shift in both absorption and fluorescence when compared to structurally similar pyrazole-indole hybrids, which typically show absorption maxima between 368–375 nm and fluorescence maxima between 462–480 nm. mdpi.comktu.edu Theoretical studies on related pyrazole compounds, such as 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, have also been used to compare and validate experimental UV-Visible analysis. materialsciencejournal.org
| Compound | Solvent | Absorption Max (λmax) | Emission Max (λem) | Stokes Shift |
|---|---|---|---|---|
| 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole | Tetrahydrofuran | 384 nm mdpi.comktu.edu | 492 nm mdpi.comktu.edu | 108 nm mdpi.comktu.edu |
Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of pyrazole derivatives. researchgate.net The study of the aforementioned pyrazole-indole hybrid in tetrahydrofuran revealed a significant Stokes shift of 108 nm, which is the difference between the absorption and emission maxima. mdpi.comktu.edu Furthermore, the fluorescence quantum yield (Φf) for this compound was estimated to be a high 69.2%. mdpi.comktu.edu Such properties are indicative of efficient light emission and are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com Other pyrazole-containing systems, such as diazatetraester 1H-pyrazole crowns, have also been developed as fluorescent chemosensors. nih.gov
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a critical analytical technique for the confirmation of molecular weight and elemental composition of newly synthesized pyrazole derivatives. Various ionization methods are employed for this purpose. For instance, the structure of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole was confirmed using Atmospheric Pressure Chemical Ionization (APCI+), which is a soft ionization technique suitable for such compounds. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. The characterization of 2-([1,1′-biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole was supported by HRMS data. mdpi.com In other studies, Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have been routinely used to characterize series of novel pyrazole compounds and their intermediates. nih.govd-nb.info For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were characterized by LC/MS. nih.gov
| Compound/Derivative Class | Mass Spectrometry Technique | Purpose |
|---|---|---|
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | APCI-MS mdpi.com | Molecular Confirmation |
| Pyrazole-indole hybrids | HRMS mdpi.com | Structural Elucidation |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | LC/MS nih.gov | Structural Characterization |
| 1H-pyrazole-5-carboxylic acid derivatives | GC-MS, LC-MS d-nb.info | Characterization & Purity |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific data for the parent this compound is not detailed, analysis of closely related structures provides valuable insights. For example, the crystal structure of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide was determined to belong to the monoclinic system with the space group P21/c. jksus.org
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide | Monoclinic jksus.org | P21/c jksus.org | Unit cell dimensions: a = 10.9734(4) Å, b = 11.8835(5) Å, c = 13.0996 Å jksus.org |
| 3-(2′-Hydroxy-5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole | Orthorhombic researchgate.net | Pbca researchgate.net | Pyrazoline ring in envelope conformation researchgate.net |
| (RS)-5-(4-methoxyphenyl)-1-(4-phenythiazol-2-yl)-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole | Not specified | Not specified | Effectively planar dihydropyrazole ring; T-shaped molecular structure iucr.org |
Chemical Reactivity and Structural Properties
Spectroscopic Profile
The structure of 3-methoxypyrazole derivatives is confirmed using standard spectroscopic techniques. Data for the well-characterized derivative, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, provides a representative example. mdpi.comresearchgate.net
In ¹H NMR, the methoxy protons typically appear as a sharp singlet. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in CDCl₃, this signal is observed at 4.05 ppm. mdpi.com The pyrazole (B372694) ring protons also give characteristic signals; for instance, the H-5 proton appears as a singlet at 7.78 ppm. mdpi.com In ¹³C NMR, the methoxy carbon resonates around 56.8 ppm, while the pyrazole ring carbons (C-3, C-4, and C-5) appear at approximately 161.2, 82.0, and 127.8 ppm, respectively. mdpi.com
Table 2: Representative NMR Data for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Key Correlations | Reference |
|---|---|---|---|
| ¹H | 4.05 (s, 3H) | -OCH₃ | mdpi.com |
| 7.78 (s, 1H) | Pyrazole H-5 | mdpi.com | |
| ¹³C | 56.8 | -OCH₃ | mdpi.com |
| 82.0 | Pyrazole C-4 | mdpi.com | |
| 127.8 | Pyrazole C-5 | mdpi.com |
The IR spectrum of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole shows characteristic absorption bands. Key peaks include those for C-H stretching (around 2947 cm⁻¹), C=N and C=C stretching of the aromatic rings (1554 and 1502 cm⁻¹), and a strong C-O stretching band for the methoxy group (around 1099 cm⁻¹). mdpi.comresearchgate.net
Mass spectrometry confirms the molecular weight of the compound. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, electron ionization (EI) mass spectrometry shows the characteristic isotopic pattern for a bromine-containing compound, with molecular ion peaks (M⁺) at m/z 253 and 255. mdpi.comresearchgate.net
Tautomerism and Regioselectivity
For N-unsubstituted pyrazoles, annular tautomerism is a key feature, where the proton on the nitrogen can reside on either N1 or N2. The presence of a substituent at the 3-position, like a methoxy group, leads to two potential tautomers: this compound and 5-methoxy-1H-pyrazole. The equilibrium between these forms can influence the regioselectivity of subsequent reactions, such as N-alkylation. The substitution pattern is generally governed by steric and electronic factors. nih.govmdpi.com
Key Chemical Transformations
The pyrazole ring is aromatic and undergoes electrophilic substitution, predominantly at the C4 position, which is electronically enriched and leads to a more stable intermediate compared to attack at C3 or C5. rrbdavc.org Halogenation, such as bromination using N-bromosuccinimide (NBS), is a common transformation to install a functional handle for further reactions like cross-coupling. researchgate.net
The nitrogen atoms of the pyrazole ring can be alkylated or arylated. In N-unsubstituted pyrazoles, reaction with an alkyl halide often yields a mixture of N1 and N2 substituted regioisomers. mdpi.comnih.gov The ratio of these products is influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent. mdpi.com For instance, alkylation of 3-methyl-5-phenyl-1H-pyrazole gives a mixture of isomers, with the major product determined by sterics. mdpi.com
As mentioned, halogenated 3-methoxypyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for creating C-C bonds. wikipedia.org A 4-bromo-3-methoxypyrazole can be efficiently coupled with various arylboronic acids, enabling the synthesis of a diverse library of 4-aryl-3-methoxypyrazole derivatives. researchgate.netrsc.org
Computational Chemistry and Theoretical Studies of 3 Methoxy 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations have been instrumental in exploring the molecular and electronic properties of pyrazole (B372694) derivatives. mdpi.comsemanticscholar.orgbohrium.com These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics, providing a deeper understanding of the structure and reactivity of compounds like 3-methoxy-1H-pyrazole. materialsciencejournal.orgrsc.org
Optimized Molecular Geometries and Structural Parameters (Bond Lengths, Bond Angles, Dihedral Angles)
DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. rsc.orgnih.govnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles. rsc.orgjksus.org For pyrazole-based structures, theoretical calculations have shown good correlation with experimental data, with low root-mean-square deviation (RMSD) values indicating high accuracy. jksus.orgtandfonline.com The optimized geometry confirms the planarity of the pyrazole ring and the orientation of the methoxy (B1213986) group.
Below is a table showcasing typical calculated structural parameters for a pyrazole derivative, illustrating the kind of data obtained from DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (Å or °) |
| Bond Length | C | C | - | - | 1.38 - 1.40 |
| Bond Length | N | N | - | - | 1.37 |
| Bond Length | C | N | - | - | 1.29 |
| Bond Angle | C | N | C | - | ~108-112 |
| Bond Angle | N | N | C | - | ~106-110 |
| Dihedral Angle | C | C | C | C | ~0 or ~180 |
Note: The values presented are illustrative and based on general findings for pyrazole derivatives from DFT studies. materialsciencejournal.org Specific values for this compound would require a dedicated computational study.
Vibrational Frequency Calculations and Assignments
Theoretical vibrational analysis is a key component of computational studies, providing insights into the molecular motions of this compound. nih.govdntb.gov.ua By calculating the harmonic vibrational frequencies using DFT, researchers can predict the infrared (IR) and Raman spectra of the molecule. dntb.gov.ua These theoretical spectra can then be compared with experimental data to assign specific vibrational modes to the observed absorption bands. materialsciencejournal.orgnih.gov For instance, characteristic stretching frequencies for C-H, C=N, C=C, and C-O bonds, as well as bending and torsional modes, can be identified and assigned. materialsciencejournal.orgbohrium.com The potential energy distribution (PED) is often used to provide a quantitative measure of the contribution of each internal coordinate to a given normal mode. researchgate.net
An illustrative table of calculated and experimental vibrational frequencies for a substituted pyrazole is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) | ~3400 | ~3400 | N-H stretching |
| ν(C-H) aromatic | ~3100 | ~3100 | Aromatic C-H stretching |
| ν(C=N) | ~1600 | ~1596 | C=N stretching |
| ν(C=C) | ~1500 | ~1495 | Aromatic C=C stretching |
| ν(C-O) | ~1250 | ~1250 | C-O stretching |
Note: These are representative values. materialsciencejournal.org The scaling of calculated frequencies is a common practice to improve agreement with experimental results.
Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps, Charge Density Distribution)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgmaterialsciencejournal.org A smaller energy gap suggests higher reactivity. materialsciencejournal.org
The charge density distribution, often visualized through Mulliken atomic charges, reveals the partial charges on each atom within the molecule. materialsciencejournal.org This information helps to identify the electrophilic and nucleophilic sites, providing insights into the molecule's reactivity patterns. materialsciencejournal.orgmdpi.com
A table summarizing the key electronic properties is presented below.
| Parameter | Description | Typical Calculated Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -2 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4 to 5 |
Note: These values are illustrative and depend on the level of theory and basis set used in the calculations. materialsciencejournal.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. materialsciencejournal.orgresearchgate.net Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. materialsciencejournal.orgresearchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. materialsciencejournal.orgresearchgate.net Green areas denote regions of neutral potential. materialsciencejournal.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group, suggesting these are the primary sites for electrophilic interaction. nih.govdntb.gov.ua
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgbatistalab.com NBO analysis can quantify the hybridization of atomic orbitals involved in bonding and identify hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. youtube.com For this compound, NBO analysis would reveal the nature of the sigma and pi bonds within the pyrazole ring and the interactions between the methoxy group and the ring. The analysis of donor-acceptor interactions provides insight into the intramolecular charge transfer and the stability of the molecule. youtube.com
Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra. mdpi.comacs.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the absorption bands observed in experimental UV-Vis spectroscopy. materialsciencejournal.orgmdpi.com This allows for the assignment of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.combohrium.comukm.my The agreement between the calculated and experimental spectra can validate the computational methodology and provide a deeper understanding of the electronic transitions responsible for the molecule's absorption of light. materialsciencejournal.orgmdpi.com For this compound, TD-DFT calculations would help to interpret its UV-Vis spectrum and understand how the methoxy substituent influences the electronic transitions of the pyrazole chromophore.
Non-Linear Optical (NLO) Properties
Theoretical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, identifying candidates for advanced materials in photonics and optoelectronics. For pyrazole derivatives, computational methods like DFT are used to calculate key NLO parameters such as molecular polarizability (α) and first (β) and third-order (γ) hyperpolarizabilities.
Studies on related pyrazole systems demonstrate that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO response. mdpi.com For instance, computational analysis of pyrazole-thiophene amides has been used to compute hyperpolarizability (β) to evaluate their NLO potential. mdpi.com In one study, a compound featuring a methoxy group (an electron-donating group) was identified as one of the most chemically reactive based on Frontier Molecular Orbital (FMO) analysis, a factor that influences NLO properties. mdpi.com
Similarly, DFT calculations on novel crystalline complexes involving pyrazole ligands have been employed to explore their NLO capabilities. researchgate.net For example, the third-order NLO polarizability (γ) of cobalt (II) and nickel (II) complexes with 4-bromo-3-methyl-1H-pyrazole was calculated using the M06 method, revealing values significantly higher than standard NLO molecules like para-nitroaniline (pNA). researchgate.net Another investigation into a stilbazolium derivative containing a methoxy-phenyl group, 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI), utilized DFT to evaluate its chemical activity and third-order NLO parameters. mdpi.com These theoretical studies underscore the potential of methoxy-substituted pyrazole scaffolds in the design of new NLO materials. researchgate.netmdpi.com
| Compound/System | Computational Method | Key NLO Finding |
| Pyrazole-thiophene amide with methoxy group | DFT | Identified as highly reactive, suggesting potential for NLO response. mdpi.com |
| Cobalt(II) complex with 4-bromo-3-methyl-1H-pyrazole | DFT (M06/6-31G*/LANL2DZ) | Calculated third-order polarizability (γ) of 33.93 × 10⁻³⁶ esu. researchgate.net |
| 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI) | DFT | Evaluated for third-order NLO properties, showing significant reverse saturable absorption. mdpi.com |
Tautomerism Studies in this compound Systems
N-unsubstituted pyrazoles with different substituents at positions 3 and 5 exhibit annular prototropic tautomerism, an equilibrium involving the migration of a proton between the two nitrogen atoms of the ring. nih.gov This phenomenon is critical as the position of the mobile proton dictates the molecule's chemical and physical properties.
For an unsymmetrically substituted compound like this compound, annular tautomerism results in two distinct forms: this compound and 5-methoxy-1H-pyrazole. The equilibrium between these two tautomers is influenced by several factors, including the electronic nature of the substituents and the surrounding environment (solvent or solid state). mdpi.comnih.gov In N-unsubstituted pyrazoles, this tautomeric interconversion can be rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. mdpi.com Experimental techniques such as 13C and 15N CPMAS NMR spectroscopy are used to determine the tautomeric state in solution and solid phases. rsc.orgresearchgate.net
Quantum chemical calculations are essential for quantifying the energetic landscape of the tautomeric equilibrium. Methods like DFT (e.g., B3LYP, M06-2X) and ab initio calculations (e.g., MP2) with extensive basis sets like 6-311++G(d,p) are employed to determine the relative stabilities of the tautomers. mdpi.comnih.govias.ac.in
Theoretical studies on 3(5)-substituted pyrazoles reveal that the relative stability of the tautomers is a delicate balance of electronic and steric effects. ias.ac.in For pyrazoles with electron-donating groups, such as a methoxy group, the tautomer where the NH group is adjacent to the substituent (the 3-methoxy form) is often stabilized. Conversely, electron-withdrawing groups tend to favor the 5-substituted tautomer. ias.ac.in Calculations have shown that in the gas phase, the products of annular tautomerism are typically the most stable forms. nih.gov The energy difference between the tautomers dictates their population distribution at equilibrium.
Table: Theoretical Relative Stabilities of Substituted Pyrazole Tautomers
| Substituent Type | Favored Tautomer (General Finding) | Computational Method Example |
|---|---|---|
| Electron-donating (e.g., -NH2, -CH3) | 3-substituted tautomer is more stable | B3LYP/6-311++G(d,p) ias.ac.in |
| Electron-withdrawing (e.g., -NO2) | 5-substituted tautomer is more stable | B3LYP/6-311++G(d,p) ias.ac.in |
The tautomeric equilibrium is highly sensitive to the environment. nih.govmdpi.com Solvents can dramatically shift the balance by preferentially solvating one tautomer over the other. mdpi.commdpi.com
Solvent Effects: Polar protic solvents can form hydrogen bonds with the pyrazole nitrogen atoms, influencing the equilibrium. mdpi.com For instance, in 1-phenyl-1H-pyrazol-3-ol, nonpolar solvents like CDCl3 favor a dimeric structure, while polar solvents like DMSO-d6 promote the monomeric form. mdpi.comresearchgate.net Computational studies incorporating solvent effects (e.g., using the Polarizable Continuum Model, PCM) show that solvent molecules can lower the energetic barriers for proton transfer. nih.govmdpi.com
Substituent Effects: The electronic nature of the substituent at the C3/C5 position is a primary determinant of tautomeric preference. ias.ac.in Electron-donating groups like methoxy are known to influence the stability. rsc.org Furthermore, substituents capable of forming intramolecular hydrogen bonds with the pyrazole NH can stabilize an otherwise less favored tautomer. mdpi.comnih.gov For example, a methoxycarbonyl group has been shown to form an intramolecular hydrogen bond with the N1-H, stabilizing the 5-substituted tautomer. mdpi.com
Reaction Mechanism Elucidation using Computational Methods
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving pyrazole derivatives. mdpi.com These studies help identify intermediates, and most importantly, the transition states that connect them.
The analysis of transition states (TS) is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. ias.ac.in The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which governs the reaction rate.
For pyrazoles, a key reaction studied computationally is the tautomerization process itself via proton transfer.
Intramolecular Proton Transfer: The direct transfer of a proton from N1 to N2 within a single molecule has a very high activation energy, calculated to be in the range of 47.8–55.5 kcal/mol, making this pathway unlikely under normal conditions. nih.gov
Intermolecular Proton Transfer: The process is often facilitated by other molecules.
Self-Association: Pyrazoles can form dimers or other oligomers, where proton transfer occurs between molecules. The activation energies for double proton transfer in pyrazole dimers are significantly lower, calculated to be around 17-20 kcal/mol. ias.ac.in
Solvent-Assisted Transfer: Solvent molecules like water or ammonia (B1221849) can act as a bridge for the proton, dramatically lowering the activation barrier. mdpi.comias.ac.in Computational studies have modeled the transition states for proton transfer assisted by one or more water molecules. The optimal condition for pyrazole was found with two water molecules, which form a hydrogen-bonded bridge between the pyrazole nitrogens. mdpi.com The activation energies for water-assisted proton transfer are calculated to be in the range of 26.62–31.78 kcal/mol, while ammonia assistance lowers it further to 17.25–22.46 kcal/mol. ias.ac.in
These computational findings demonstrate that the environment plays a crucial role in the reaction dynamics of pyrazoles by providing lower-energy pathways for fundamental processes like proton transfer. mdpi.comias.ac.in
Regioselectivity Prediction
Computational chemistry provides powerful tools for predicting the regioselectivity of chemical reactions involving this compound. By modeling the molecule and its interactions at a quantum mechanical level, researchers can forecast the most likely position for a chemical attack, guiding synthetic strategies and explaining experimental outcomes. rsc.org Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of the pyrazole ring and its substituents to predict the outcome of reactions such as electrophilic substitutions and cycloadditions. researchgate.netresearchgate.net
The regioselectivity in substituted pyrazoles is influenced by the electronic nature of the substituents and the inherent properties of the heterocyclic ring. researchgate.net For this compound, the methoxy group (-OCH₃) at the C3 position and the nitrogen atoms in the ring dictate the electronic landscape of the molecule. Computational models focus on identifying the atomic sites most susceptible to either electrophilic or nucleophilic attack.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, an electrophile attacks the electron-rich areas of the pyrazole ring. The methoxy group is an activating group that donates electron density to the ring, primarily influencing the C4 and C5 positions. Computational methods can quantify this influence to predict the preferred site of substitution.
Several calculated parameters are used to predict this outcome:
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles. For this compound, these maps would show the most negative potential localized at a specific carbon atom on the ring. researchgate.netresearchgate.net
Atomic Charges: Calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital - NBO charges) assigns a partial charge to each atom. The carbon atom (C4 or C5) with the most negative charge is predicted to be the most nucleophilic and therefore the most likely site for electrophilic attack. acs.org
Frontier Molecular Orbital (FMO) Theory: This theory posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the pyrazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The site on the pyrazole ring with the largest orbital coefficient in the HOMO is the most probable site of electrophilic attack. researchgate.netmdpi.com
A theoretical analysis would yield data similar to that presented in the hypothetical table below, comparing the C4 and C5 positions.
| Parameter | C4 Position | C5 Position | Predicted Site of Electrophilic Attack |
|---|---|---|---|
| Calculated NBO Charge (e) | -0.250 | -0.150 | C4 |
| HOMO Orbital Coefficient | 0.58 | 0.32 | C4 |
| Relative Energy of Protonation (kcal/mol) | 0 | +5.2 | C4 |
Note: The values in this table are illustrative and represent typical results from DFT calculations used for regioselectivity prediction. The relative energy of protonation is a common method where lower energy indicates a more favorable reaction site. amazonaws.com
Based on such theoretical data, computational models consistently predict that the C4 position is the most nucleophilic site in this compound, and thus the favored position for electrophilic substitution. This aligns with the general behavior of 3-substituted pyrazoles where substitution predominantly occurs at the C4 position. globalresearchonline.net
Cycloaddition Reactions:
Regioselectivity is also a critical aspect of [3+2] cycloaddition reactions, a common transformation for pyrazoles and other heterocycles. nih.govnih.gov When this compound acts as a component in these reactions, DFT calculations can predict which atoms will form new bonds. This prediction is often achieved by analyzing local reactivity indices derived from conceptual DFT. researchgate.net
Key indices include:
Fukui Functions (): These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron. For an electrophilic attack, the site with the highest value of or is the most reactive. For a nucleophilic attack, the site with the highest is preferred.
Parr Functions (): These functions are used to predict the most favorable two-center interactions in polar cycloadditions, identifying the most electrophilic and nucleophilic sites on the reacting molecules. researchgate.netdntb.gov.ua
A computational study on a cycloaddition reaction involving this compound would involve calculating these indices for each atom.
| Atomic Site | Fukui Function for Nucleophilic Attack ($f_k^+$) | Fukui Function for Electrophilic Attack ($f_k^-$) |
|---|---|---|
| N1 | 0.052 | 0.189 |
| N2 | 0.158 | 0.041 |
| C3 | 0.095 | 0.110 |
| C4 | 0.288 | 0.350 |
| C5 | 0.195 | 0.215 |
Note: The values in this table are hypothetical examples derived from the principles of conceptual DFT. Higher values indicate greater reactivity for the specified type of attack.
By analyzing the Fukui functions and the orbital interactions between the pyrazole and its reaction partner, a specific regioisomeric product can be predicted as the major outcome. nih.govmdpi.com These theoretical tools provide invaluable insight, allowing chemists to design reactions with a high degree of control over the final product's structure. rsc.org
Reactivity and Reaction Mechanisms of 3 Methoxy 1h Pyrazole
Nucleophilic and Electrophilic Reactions of the Pyrazole (B372694) Ring
The pyrazole ring in 3-Methoxy-1H-pyrazole is a π-excessive aromatic system, making it susceptible to electrophilic substitution reactions, which preferentially occur at the C4 position. nih.gov The two nitrogen atoms in the ring reduce the electron density at the C3 and C5 positions, rendering the C4 position the most nucleophilic and thus the primary site for electrophilic attack. nih.govpharmajournal.net Protonation of the pyrazole ring leads to the formation of pyrazolium (B1228807) cations, which are less susceptible to electrophilic attack at the C4 position. pharmajournal.net However, attack at the C3 position is facilitated for more effective nucleophiles. pharmajournal.net
The presence of the electron-donating methoxy (B1213986) group at the C3 position further influences the reactivity of the pyrazole ring. This group can enhance the electron density at certain positions, affecting the regioselectivity of electrophilic substitution. The N1 nitrogen atom can lose its proton in the presence of a base, making it unreactive towards electrophiles, while the N2 nitrogen, with its two electrons, is the site of reaction with electrophiles. pharmajournal.net
Nucleophilic attacks on the pyrazole ring are generally less common due to the ring's electron-rich nature. However, they can occur at the C3 and C5 positions, especially when the ring is substituted with strong electron-withdrawing groups. nih.govpharmajournal.net The introduction of such groups can assist in nucleophilic substitution reactions. pharmajournal.net
Table 1: Summary of Nucleophilic and Electrophilic Reactions of the Pyrazole Ring
| Reaction Type | Position of Attack | Influencing Factors |
| Electrophilic Substitution | C4 | π-excessive aromatic character, electron-donating/withdrawing substituents. nih.govpharmajournal.net |
| Nucleophilic Attack | C3, C5 | Presence of strong electron-withdrawing groups. nih.govpharmajournal.net |
| Protonation | N2 | Leads to pyrazolium cation formation, affecting subsequent reactivity. pharmajournal.net |
Reactions Involving the Methoxy Group
One of the notable reactions involving the methoxy group is its potential oxidation to form corresponding aldehydes or carboxylic acids. smolecule.com This transformation would typically require specific oxidizing agents that can selectively target the methoxy group without disrupting the pyrazole ring.
Furthermore, the methoxy group can be cleaved under certain conditions, for instance, treatment of a reaction mixture with boron trifluoride etherate (BF₃·OEt₂) has been shown to lead to the loss of methanol, resulting in the formation of a new pyrazole derivative. scispace.com This indicates that the C-O bond of the methoxy group can be susceptible to cleavage under acidic or Lewis acidic conditions.
In the context of creating derivatives, the methoxy group can be introduced through the methylation of a corresponding pyrazol-3-ol. For example, 4-bromo-1-phenyl-1H-pyrazol-3-ol can be treated with sodium hydride and methyl iodide to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. researchgate.net This highlights the synthetic utility of the hydroxyl-to-methoxy transformation in this class of compounds.
Reactivity of Substituents on the Pyrazole Ring
Substituents on the pyrazole ring significantly influence the molecule's reactivity and can themselves be sites of chemical transformations. For instance, a carboxylic acid group at the C4 position of a 3-methoxy-1-methyl-1H-pyrazole can undergo esterification. a2bchem.com This ethyl ester functional group allows for further manipulation of the molecule, enabling the introduction of various other substituents and modifications to tailor the chemical structure. a2bchem.com
Halogen atoms, such as bromine, attached to the pyrazole ring are valuable for further functionalization through cross-coupling reactions. researchgate.net For example, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole can undergo a palladium-catalyzed Heck reaction with acrolein diethyl acetal (B89532) to yield (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. researchgate.netktu.edu
The reactivity of substituents is also dependent on their position on the pyrazole ring. For instance, the trimethylsilyl (B98337) (TMS) group at the C3 position can be easily removed under mild conditions, generating a carbanion that can react with electrophiles. mdpi.com In contrast, the C4 position is the most nucleophilic on the ring and can react directly with electrophiles like N-bromosuccinimide (NBS). mdpi.com
Furthermore, amino groups on the pyrazole ring can undergo alkylation and acylation reactions. researchgate.net Alkylation can occur not only on the amino group but also on the unsubstituted nitrogen atom of the pyrazole ring. researchgate.net
Cycloaddition Reactions
The pyrazole ring system can participate in cycloaddition reactions, a powerful tool for the synthesis of more complex heterocyclic structures. One of the primary methods for synthesizing the pyrazole ring itself is through a 1,3-dipolar cycloaddition reaction. nih.govscispace.comlew.ro This often involves the reaction of a diazo compound with an alkyne. scispace.com
For instance, the reaction between terminal alkynes and α-chiral tosylhydrazones can lead to the formation of chiral pyrazoles through a cascade reaction involving the decomposition of the hydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition with the alkyne. scispace.com The presence of a methoxy group can be crucial in directing the regioselectivity of these reactions. scispace.com
Sydnones, which are mesoionic heterocyclic compounds, can also undergo smooth 1,3-dipolar cycloaddition reactions with alkynes to produce pyrazoles in high yield. lew.ro This reaction proceeds through the initial cycloaddition followed by the evolution of carbon dioxide and aromatization. lew.ro
Furthermore, pyrazoles can be synthesized via a [3+2] cycloaddition reaction between vinylsulfonium salts and in situ generated nitrile imines from hydrazonoyl halides. organic-chemistry.org These reactions are often highly regioselective and proceed under mild conditions.
Unexpectedly, reactions of 3-methyl-1,4-dinitro-1H-pyrazole with certain arylhydrazines can lead to a mixture of regioisomers through an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, where the nucleophile attacks the C3 or C5 position of the pyrazole ring. researchgate.net
Oxidation and Reduction Reactions
The pyrazole ring is generally resistant to oxidation and reduction reactions due to the potential loss of its aromatic character. pharmajournal.netijnrd.org However, under specific conditions, these reactions can occur.
Oxidation: While the pyrazole ring itself is stable towards oxidation, side chains attached to the ring can be oxidized. For example, an alkyl group on the pyrazole ring can be oxidized to a carboxylic acid group using potassium permanganate. pharmajournal.net In some cases, the pyrazole ring can be transformed into its 2-oxide with peroxides. ijnrd.org The methoxy group on the pyrazole ring can also be oxidized to form corresponding aldehydes or carboxylic acids. smolecule.com
Reduction: The pyrazole ring can be reduced catalytically with molecular hydrogen and a metal catalyst. pharmajournal.netijnrd.org This reduction typically proceeds in a stepwise manner, first to a pyrazoline and then to a pyrazolidine (B1218672). pharmajournal.netijnrd.org Both pyrazoline and pyrazolidine are stronger bases than the parent pyrazole. pharmajournal.net
Table 2: Oxidation and Reduction Reactions of this compound and its Derivatives
| Reaction Type | Reagent/Condition | Product | Reference(s) |
| Oxidation of Alkyl Side Chain | Potassium permanganate | Pyrazole carboxylic acid | pharmajournal.net |
| Oxidation of Pyrazole Ring | Peroxide | Pyrazole-2-oxide | ijnrd.org |
| Oxidation of Methoxy Group | Oxidizing agent | Aldehyde or Carboxylic acid | smolecule.com |
| Reduction of Pyrazole Ring | H₂ / Metal catalyst | Pyrazoline, then Pyrazolidine | pharmajournal.netijnrd.org |
Applications of 3 Methoxy 1h Pyrazole in Advanced Organic Synthesis
Role as Building Blocks in Complex Molecule Synthesis
The 3-Methoxy-1H-pyrazole framework is a key starting material for creating more complex, functionalized molecules. The inherent reactivity of the pyrazole (B372694) ring, combined with the directing and protecting nature of the methoxy (B1213986) group, makes it a valuable precursor for a variety of transformations.
A prime example of its utility is in the synthesis of halogenated pyrazoles, which are themselves versatile intermediates. For instance, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole can be prepared in high yield through the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide. nih.gov This bromo- and methoxy-substituted pyrazole is an ideal starting compound for further molecular elaboration. nih.gov The bromo substituent at the 4-position serves as a handle for numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. nih.gov
Simultaneously, the methoxy group at the 3-position acts as a robust protecting group for the hydroxyl functionality. Free hydroxyl groups can be incompatible with certain reaction conditions, particularly organometallic and metalation reactions. nih.gov By masking the OH group as a stable OMe group, a broader range of synthetic transformations can be performed on other parts of the molecule. The O-Me bond can be cleaved later in the synthetic sequence if the free hydroxyl is required for the final target structure or for subsequent reactions. nih.gov This strategy of protection and controlled functionalization underscores the importance of 3-methoxypyrazole derivatives as foundational building blocks.
The development of improved synthetic methods to access 3-alkoxypyrazoles, including 3-methoxy variants, has further expanded their application in creating libraries of new chemical entities. entegris.com These building blocks are instrumental in medicinal chemistry for generating conformationally constrained analogues of biologically active compounds, a strategy often used to enhance potency and selectivity. rsc.org
Table 1: Synthesis of Functionalized Pyrazole Building Blocks
| Starting Material | Reagents | Product | Significance | Reference |
|---|
Synthesis of Chiral Molecules Utilizing this compound Scaffolds
The pyrazole scaffold is frequently incorporated into chiral molecules that are significant in medicinal chemistry and asymmetric catalysis. While direct examples detailing the use of this compound in asymmetric synthesis are specific, general methodologies for creating chiral pyrazoles can be readily applied to this scaffold. These methods highlight the potential for developing novel chiral structures derived from 3-methoxypyrazole.
One powerful strategy involves a cascade reaction sequence of 1,3-dipolar cycloaddition followed by a rsc.orguniovi.es-sigmatropic rearrangement. This approach has been used to synthesize chiral pyrazoles with a stereogenic center attached directly to a nitrogen atom, starting from terminal alkynes and α-chiral tosylhydrazones. rsc.org The reaction proceeds with a high degree of stereoretention, making it a valuable tool for creating enantiomerically enriched pyrazole derivatives. rsc.org By employing a starting alkyne or hydrazone functionalized with a methoxy group, this method could provide access to chiral 3-methoxypyrazole-containing molecules.
Another established approach is the use of chiral auxiliaries. For example, tert-butanesulfinamide has been employed as a chiral auxiliary in the synthesis of complex pyrazole derivatives, allowing for the controlled creation of stereocenters. nih.gov Organocatalysis also offers a robust platform for the asymmetric synthesis of pyrazole-containing compounds. The desymmetrization of prochiral N-pyrazolyl maleimides via Michael addition with pyrazolones, catalyzed by a quinine-derived thiourea, has been shown to construct intricate tri-N-heterocyclic scaffolds bearing both central and axial chirality with excellent enantioselectivity. hhu.de These advanced catalytic methods demonstrate the feasibility of incorporating a 3-methoxypyrazole unit into stereochemically complex and valuable molecules.
Table 2: Methodologies for Asymmetric Pyrazole Synthesis
| Method | Key Reactants | Catalyst/Auxiliary | Type of Chirality | Reference |
|---|---|---|---|---|
| Cycloaddition/Rearrangement | Terminal alkynes, α-chiral tosylhydrazones | None (Cascade) | Central (N-stereocenter) | rsc.org |
| Michael Addition Desymmetrization | N-pyrazolyl maleimides, Pyrazolones | Quinine-derived thiourea | Central and Axial | hhu.de |
| Chiral Auxiliary | 3-(3-nitrophenyl)pyrazole, Substituted acrylate | tert-Butanesulfinamide | Central | nih.gov |
Development of Novel Heterocyclic Systems Incorporating this compound
The fusion of the pyrazole ring with other heterocyclic systems is a common strategy for generating novel molecular frameworks with unique chemical and biological properties. The 3-methoxypyrazole core can be a key component in the synthesis of these advanced, multi-ring systems.
Multicomponent reactions (MCRs) are a highly efficient method for building molecular complexity in a single step. For example, a four-component reaction between (hetaryl)aldehydes, malononitrile (B47326), ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate (B1144303) can produce 1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net Substituting hydrazine hydrate with a 3-methoxyphenylhydrazine or a related precursor would directly incorporate the desired moiety into this fused heterocyclic system, which is a scaffold of significant pharmaceutical interest. researchgate.net
Another important class of fused heterocycles are chromone-pyrazole dyads. These can be synthesized through the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones, which yields 2-pyrazolyl-chromones. hhu.de By starting with a suitably substituted 3-methoxypyrazole, this methodology allows for the linkage of the pyrazole core to a chromone (B188151) scaffold, creating compounds that have been investigated for various biological activities. hhu.de
The versatility of the pyrazole ring allows it to be incorporated into a wide array of other heterocyclic structures through various synthetic transformations, including tandem reactions and cycloadditions, further expanding the chemical space accessible from 3-methoxypyrazole building blocks. hhu.de
Table 3: Synthesis of Fused Heterocyclic Systems from Pyrazole Precursors
| Reaction Type | Key Reactants | Fused System | Significance | Reference |
|---|---|---|---|---|
| Four-Component Reaction | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine | 1,4-Dihydropyrano[2,3-c]pyrazole | Atom-economical synthesis of pharmaceutically relevant scaffolds. | researchgate.net |
| Cyclodehydration | 1-(2-hydroxyaryl)propane-1,3-diones with pyrazole substituent | 2-Pyrazolyl-chromone | Creates chromone-pyrazole dyads with potential biological activity. | hhu.de |
Catalytic Applications in Organic Transformations
While the pyrazole core is often the target of synthesis, it also plays a crucial role as a ligand in transition metal catalysis and organocatalysis. The nitrogen atoms of the pyrazole ring are excellent coordinators for metal ions, and the scaffold's steric and electronic properties can be fine-tuned by substituents like the 3-methoxy group.
Pyrazole-based ligands are extensively used to model the active centers of enzymatic reactions and are explored for industrial catalytic applications. eiu.edu A prominent class of such ligands are the "scorpionates," which are poly(pyrazolyl) ligands like bis(pyrazolyl)methane and tris(pyrazolyl)methane. nih.gov These ligands can bind to a metal center in a bidentate or tridentate fashion, creating stable and versatile coordination complexes that are active in various catalytic transformations. nih.gov The introduction of a methoxy group at the 3-position of the pyrazole rings could modulate the ligand's donor ability and steric profile, thereby influencing the catalytic activity and selectivity of the resulting metal complex.
More recently, pyrazole-carboxylate linkers have been employed in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials with potential applications in gas storage, separation, and heterogeneous catalysis. The synthesis of a chiral MOF using a T-shaped bifunctional pyrazole-isophthalate ligand has been reported, which crystallizes in a chiral space group. researchgate.net Such chiral MOFs are of great interest for their potential use in enantioselective catalysis and separation. researchgate.net The use of a 3-methoxypyrazole-derived linker could impart specific properties to the MOF, such as modifying pore size or introducing new active sites, thereby tailoring its catalytic function.
Biological and Medicinal Chemistry Research of 3 Methoxy 1h Pyrazole Derivatives
Structure-Activity Relationship (SAR) Studies
The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, has been pivotal in optimizing the therapeutic potential of 3-methoxy-1H-pyrazole derivatives. A noteworthy example is the development of 3-methoxy-N-phenyl-pyrazole derivatives as potent and selective antagonists of the 5-HT2A receptor, which plays a role in thrombosis.
In the pursuit of a clinical candidate, a series of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide derivatives were synthesized and evaluated. The initial lead compound, a simple phenyl-pyrazole, was optimized by exploring substitutions on the N-phenyl ring. The introduction of a 3-methoxy group on the benzamide (B126) phenyl ring was found to be crucial for high potency.
Further SAR studies on the "eastern" portion of the molecule focused on the phenyl ring attached to the pyrazole (B372694) core. It was determined that a 4-alkoxy substituent was essential for potent 5-HT2A receptor binding. Specifically, a 2-morpholinoethoxy group at this position provided a good balance of potency and desirable pharmacokinetic properties. The methylation of the pyrazole nitrogen was also identified as a key modification that enhanced activity. This extensive SAR exploration, systematically modifying different parts of the molecule, led to the discovery of APD791, a highly potent and selective 5-HT2A inverse agonist. acs.orgnih.gov
The structural requirements for potent cannabinoid CB1 receptor antagonism have also been explored in pyrazole derivatives, highlighting the importance of specific substitutions at various positions of the pyrazole ring for achieving high affinity and selectivity. elsevierpure.com These studies underscore the value of SAR in fine-tuning the biological activity of pyrazole-based compounds.
Mechanistic Investigations of Biological Activity
Understanding the precise mechanism by which a compound exerts its biological effect is a cornerstone of drug development. For this compound derivatives, mechanistic studies have focused on their interactions with specific biological targets, primarily enzymes and receptors.
Enzyme Inhibition Studies
While specific studies focusing exclusively on this compound derivatives as enzyme inhibitors are not extensively documented in publicly available research, the broader class of pyrazole derivatives has been widely investigated for its enzyme-inhibiting capabilities. These studies provide a strong rationale for exploring the potential of the this compound scaffold in this arena.
For instance, various pyrazole derivatives have been identified as potent inhibitors of several key enzymes:
Succinate Dehydrogenase (SDH): N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been developed as potent SDH inhibitors, with some compounds showing significantly greater activity than existing fungicides. nih.gov
Monoamine Oxidase (MAO): Novel series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and shown to be reversible, potent, and selective inhibitors of MAO-A. nih.gov
Carbonic Anhydrase (CA): Diarylpyrazole-benzenesulfonamide derivatives have been the subject of 3D-QSAR and pharmacophore modeling studies to design new inhibitors of carbonic anhydrase II. researchgate.net
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors with potential for treating inflammatory conditions. nih.gov
Tubulin Polymerization: Certain pyrazole derivatives have been shown to exert their antitumor effects by inhibiting tubulin polymerization. nih.gov
These examples highlight the versatility of the pyrazole core in targeting a diverse range of enzymes, suggesting that the incorporation of a 3-methoxy group could modulate this activity and lead to the discovery of novel and selective enzyme inhibitors.
Receptor Interaction and Binding Studies
The interaction of this compound derivatives with G-protein coupled receptors (GPCRs) has been a significant area of research, leading to the development of highly selective receptor modulators.
A prominent example is the previously mentioned APD791, a 3-methoxy-N-phenyl-pyrazole derivative. This compound was identified as a potent and highly selective inverse agonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. acs.orgnih.gov Inverse agonists are a class of ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response. APD791 demonstrated high-affinity binding to the human 5-HT2A receptor, with a Ki of 4.9 nM. nih.govmedchemexpress.com In functional assays, it acted as an inverse agonist, inhibiting the basal activity of the receptor. nih.gov Importantly, APD791 exhibited over 2000-fold selectivity for the 5-HT2A receptor over the closely related 5-HT2B and 5-HT2C receptors. nih.gov This high selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target side effects.
The mechanism of action of APD791 involves blocking the serotonin-mediated amplification of platelet aggregation, a key process in the formation of blood clots. drugbank.comnih.gov By acting as an inverse agonist at the 5-HT2A receptor on platelets, APD791 effectively dampens their response to serotonin, thereby reducing the risk of thrombosis. drugbank.comnih.gov
Furthermore, pyrazole derivatives have also been investigated as partial agonists for the nicotinic acid receptor, demonstrating that the pyrazole scaffold can be tailored to achieve a range of receptor activities from antagonism to partial agonism. nih.gov
Pharmacophore Development based on this compound
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound moiety has been identified as a key component of pharmacophores for certain biological activities, particularly in the context of antidiabetic agents.
Research has pointed to This compound-4-carboxylic acid ethyl ester as a pharmacophore for hypoglycemic agents. nih.gov This suggests that the specific arrangement of the methoxy (B1213986) group, the pyrazole ring, and the carboxylic acid ester at the 4-position are crucial for interacting with the biological target responsible for lowering blood glucose levels.
Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on pyrazole-3-carbohydrazone derivatives as Dipeptidyl Peptidase IV (DPP-IV) inhibitors have further highlighted the importance of the pyrazole scaffold in designing antidiabetic drugs. scitechjournals.comresearchgate.net These computational approaches help in identifying the key structural features required for potent biological activity and can guide the rational design of new, more effective compounds. The development of a pharmacophore model for pyrazole-based DPP-IV inhibitors typically includes features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, all of which can be influenced by the presence and position of a methoxy group on the pyrazole ring. researchgate.net
Drug Discovery and Development Initiatives
The promising biological activities of this compound derivatives have spurred several drug discovery and development initiatives, with a notable focus on antidiabetic agents.
Antidiabetic Agents
The prevalence of diabetes mellitus has driven a significant research effort to identify novel and effective therapeutic agents. The this compound scaffold has emerged as a promising starting point for the development of new antidiabetic drugs.
As mentioned previously, This compound-4-carboxylic acid has been identified as a promising hypoglycemic agent. globalresearchonline.net A series of substituted pyrazole-4-carboxylic acids were synthesized and evaluated for their in vivo hypoglycemic activity. nih.gov These studies demonstrated that modifications to the pyrazole core and the substituents can significantly impact the blood glucose-lowering effect. For instance, in a series of (pyrazole-4-yl)methylenethiazolidine derivatives, those containing a methyl group at the 1-position and a carboxylic acid at the 3-position of the pyrazole ring exhibited the most prolonged and steady hypoglycemic activity. biointerfaceresearch.com
Furthermore, pyrazole derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a well-established target for the treatment of type 2 diabetes. ekb.eg The development of potent and selective DPP-4 inhibitors containing the pyrazole scaffold is an active area of research. researchgate.net Additionally, some pyrazole derivatives have been identified as partial agonists of PPARγ, another important target for antidiabetic drugs. nih.gov
The collective findings from these studies underscore the potential of this compound derivatives in the discovery and development of novel antidiabetic agents with various mechanisms of action.
Anti-inflammatory and Analgesic Compounds
Derivatives of pyrazole are well-established for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov
One notable example is FR140423, a 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole. nih.gov In studies using recombinant human cyclooxygenase enzymes, FR140423 demonstrated a 150-fold greater selectivity for COX-2 over COX-1. nih.gov This selective inhibition translated to potent anti-inflammatory effects in carrageenan-induced paw edema and adjuvant arthritis models in rats, with efficacy two to three times that of indomethacin. nih.gov Furthermore, FR140423 exhibited significant anti-hyperalgesic effects in a yeast-induced pain model, being five times more potent than indomethacin. nih.gov Interestingly, it also displayed a morphine-like analgesic effect in the tail-flick test, which was reversible by the opioid antagonist naloxone. nih.gov
The design of novel pyrazole derivatives often involves a ligand-based approach, utilizing pharmacophore and QSAR modeling of known COX-2 inhibitors like celecoxib (B62257). nih.gov This has led to the synthesis of compounds such as 3-methyl-1-substituted-4-phenyl-6-[{(1E)-phenylmethylene}amino]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives. nih.gov Several of these compounds have shown significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model and exhibited a lower ulcerogenic potential compared to standard drugs like aspirin, ibuprofen, and celecoxib. nih.gov
Hybrid molecules combining the 1,5-diarylpyrazole scaffold of celecoxib with other pharmacophores have also been explored. tandfonline.com For instance, hybridization with thymol, a natural 5-LOX inhibitor, through an N-acylhydrazone linker has been investigated to create dual COX-2/5-LOX inhibitors with a potentially improved safety profile. tandfonline.com Similarly, pyrazole-pyridazine hybrids have been designed, with some trimethoxy derivatives showing superior COX-2 inhibitory action compared to celecoxib. rsc.org These compounds were also found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in lipopolysaccharide-stimulated macrophages. rsc.org
Table 1: Anti-inflammatory and Analgesic Pyrazole Derivatives
| Compound Name | Structure | Key Research Findings |
|---|---|---|
| FR140423 | 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | 150-fold more selective for COX-2 over COX-1; more potent anti-inflammatory and analgesic effects than indomethacin. nih.gov |
| 3-methyl-1-substituted-4-phenyl-6-[{(1E)-phenylmethylene}amino]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives | Varies | Significant in vivo anti-inflammatory activity with lower ulcer index compared to standard NSAIDs. nih.gov |
| Thymol-pyrazole hybrids | 1,5-diarylpyrazole hybridized with thymol | Designed as dual COX-2/5-LOX inhibitors for potentially better safety. tandfonline.com |
| Pyrazole-pyridazine hybrids | Pyrazole and pyridazine (B1198779) pharmacophores in one molecule | Trimethoxy derivatives showed higher COX-2 inhibition than celecoxib and reduced pro-inflammatory mediators. rsc.org |
| 1,5-diaryl pyrazoline and pyrazole derivatives | Varies | Some compounds showed potent dual inhibition of COX-2 and 15-LOX and were safer than celecoxib. nih.gov |
Antimicrobial and Antifungal Research
The pyrazole nucleus is a constituent of many compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. nih.govmdpi.com The structural versatility of the pyrazole ring allows for the synthesis of derivatives with potent activity against various microbial and fungal strains. orientjchem.org
Research has shown that the introduction of different functional groups and aromatic scaffolds onto the pyrazole ring can significantly enhance its antimicrobial properties. orientjchem.org For example, a series of pyrazole derivatives containing an imidazothiadiazole moiety were synthesized and evaluated for their antimicrobial activity. nih.gov Among these, compounds 21c and 23h demonstrated strong antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which is four times more potent than the control drug gatifloxacin. nih.gov Notably, compound 23h showed no cytotoxicity to human liver cells and no hemolytic activity. nih.gov
In another study, novel pyrazolyl 1,3,4-thiadiazine derivatives were prepared. nih.gov The hydrazone derivatives 21a–c and 22 from this series displayed remarkable antibacterial and antifungal activities. nih.gov Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a ) exhibited superior antibacterial and antifungal effects, with MIC values lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov
Furthermore, the synthesis of pyrazole-1-sulphonamides from the reaction of chalcones with p-sulfamylphenyl hydrazine (B178648) has yielded compounds with moderate to potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com The condensation reaction of diketo-N-phenylpyrazole with 3-bromoaniline (B18343) has also produced pyrazole derivatives with good activity against S. aureus and E. coli. researchgate.net
Table 2: Antimicrobial and Antifungal Pyrazole Derivatives
| Compound Series | Key Research Findings |
|---|---|
| Pyrazole derivatives with imidazothiadiazole moiety | Compounds 21c and 23h showed strong antibacterial activity (MIC = 0.25 µg/mL), exceeding the potency of gatifloxacin. nih.gov |
| Pyrazolyl 1,3,4-thiadiazine derivatives | Hydrazones 21a–c and 22 demonstrated significant antibacterial and antifungal properties, with 21a being more potent than standard drugs. nih.gov |
| Pyrazole-1-sulphonamides | Showed moderate to potent activity against a range of bacteria and fungi. mdpi.com |
| Bipyrazoles and pyrazolo-pyridines | Several compounds exhibited good antibacterial activity against both S. aureus and E. coli. researchgate.net |
Antitubercular Agents
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. researchgate.net Pyrazole derivatives have shown significant promise in this area, with some compounds acting through the inhibition of essential mycobacterial enzymes. researchgate.netnih.gov
One area of focus has been the inhibition of MmpL3, a mycobacterial membrane protein crucial for transporting mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov A series of 1,3,5-trisubstituted pyrazoles were synthesized and tested against Mtb, with several compounds exhibiting low micromolar Minimum Inhibitory Concentration (MIC) values and favorable physicochemical properties. nih.gov Notably, one of these pyrazoles demonstrated efficacy in a murine model of acute tuberculosis infection, confirming the potential of this class of MmpL3 inhibitors. nih.gov
Another approach involves targeting UDP-galactopyranose mutase (UGM), an enzyme essential for bacterial cell wall synthesis that is absent in mammals. mdpi.com While structural modifications to the pyrazole-based MtbUGM inhibitor MS208 did not enhance its antitubercular activity, most of the synthesized analogues retained inhibitory activity against the enzyme. mdpi.com
Furthermore, phenotypic screening of small molecule libraries has identified pyrazole derivatives with potent activity against M. bovis BCG. nih.gov The nitroso-containing pyrazole derivative, NSC 18725, was found to be particularly effective, with a synergistic effect when combined with isoniazid. nih.gov Structure-activity relationship (SAR) studies revealed that a functional group at the fourth position of the pyrazole ring and a para-chlorophenyl substitution at the first position were crucial for its antimycobacterial activity. nih.gov This compound was also shown to induce autophagy in macrophages, a key mechanism for killing intracellular mycobacteria. nih.gov
Other research has explored pyrazoline derivatives, with compound 4a showing potent inhibitory activity against M. tuberculosis H37Ra with an MIC of 17 µM. semanticscholar.org Additionally, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized, and two compounds, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide, showed high activity against M. tuberculosis H37Rv. eurjchem.com
Table 3: Antitubercular Pyrazole Derivatives
| Compound/Series | Target/Mechanism | Key Research Findings |
|---|---|---|
| 1,3,5-trisubstituted pyrazoles | MmpL3 inhibition | Low micromolar MIC values against Mtb and efficacy in a murine TB model. nih.gov |
| MS208 analogues | UDP-galactopyranose mutase (UGM) inhibition | Most analogues retained MtbUGM inhibitory activity. mdpi.com |
| NSC 18725 | Induces autophagy | Potent activity against M. bovis BCG, synergistic with isoniazid. nih.gov |
| Pyrazoline derivative 4a | Not specified | Potent inhibitory activity against M. tuberculosis H37Ra (MIC = 17 µM). semanticscholar.org |
| 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones | Not specified | Two derivatives showed high activity against M. tuberculosis H37Rv. eurjchem.com |
Antiviral Properties
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antiviral activities. nih.govresearchgate.net Their potential has been investigated against a range of DNA and RNA viruses. frontiersin.org
One area of research has focused on pyrazole derivatives containing an oxime moiety. researchgate.net In a study, compounds 4a and 4g from this series demonstrated inactivation effects against the Tobacco Mosaic Virus (TMV) that were comparable to the commercial antiviral agent Ningnanmycin. researchgate.net Further modification of these compounds into oxime ester derivatives also resulted in compounds with anti-TMV bioactivity. nih.gov
The synthesis of N-acetyl and N-thiocarbamoyl derivatives of 4,5-dihydropyrazole has also been explored. nih.gov Among these, the N-acetyl 4,5-dihydropyrazole 7 was found to be active against the vaccinia virus at subtoxic concentrations. nih.gov
More recently, with the emergence of global viral threats, the focus has shifted to viruses like coronaviruses. rsc.org Hydroxyquinoline-pyrazole hybrids have been synthesized and evaluated for their antiviral efficacy against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds showed promising antiviral activity against all tested coronaviruses, with some exhibiting potent inhibition of SARS-CoV-2 at low concentrations. rsc.org Another study focused on designing pyranopyrazole derivatives as potential inhibitors of the SARS-CoV main protease (Mpro), with three compounds showing potent inhibitory activity. researchgate.net
Additionally, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and synthesized. frontiersin.org These compounds were evaluated for their antiviral activity against a large panel of viruses, demonstrating the broad potential of pyrazole derivatives in antiviral drug discovery. frontiersin.org
Table 4: Antiviral Pyrazole Derivatives
| Compound Series | Target Virus(es) | Key Research Findings |
|---|---|---|
| Pyrazole derivatives with an oxime moiety | Tobacco Mosaic Virus (TMV) | Compounds 4a and 4g showed antiviral effects comparable to Ningnanmycin. researchgate.net |
| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | Active at subtoxic concentrations. nih.gov |
| Hydroxyquinoline-pyrazole hybrids | SARS-CoV-2, MERS-CoV, HCoV-229E | Promising antiviral activity against all tested coronaviruses. rsc.org |
| Pyranopyrazole derivatives | SARS-CoV Main Protease (Mpro) | Three compounds showed potent inhibitory activity. researchgate.net |
| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Broad panel of RNA and DNA viruses | Evaluated for broad-spectrum antiviral activity. frontiersin.org |
Anticancer Research
The pyrazole scaffold is a key component in several clinically approved anticancer drugs and is extensively explored for the development of new, potent, and selective anticancer agents. nih.govrsc.org Pyrazole derivatives have demonstrated the ability to interact with a variety of cancer-related targets, including kinases and tubulin. nih.gov
One strategy involves the design of pyrazole derivatives as kinase inhibitors. For instance, some pyrazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. nih.gov Compound 27 , a pyrazolone-pyrazole derivative, exhibited potent inhibitory activity against the MCF-7 breast cancer cell line and significantly inhibited VEGFR-2. nih.gov It was also found to induce apoptosis by activating caspase-3. nih.gov Another pyrazole derivative, compound 28 , showed superior potency against HCT116, UO31, and HepG2 cancer cell lines compared to the standard drug sorafenib, inducing G2/M cell cycle arrest and apoptosis. nih.gov
Tubulin polymerization is another target for pyrazole-based anticancer agents. nih.gov A series of 3,4-diaryl pyrazole derivatives, designed based on the tubulin inhibitor CA-4, showed extremely high antitumor activity, with compound 6 exhibiting IC50 values in the nanomolar range against six different cancer cell lines. nih.gov
The hybridization of the pyrazole moiety with other heterocyclic structures is a common approach to enhance anticancer activity. researchgate.net Pyrazole hybrids containing a carbonitrile and a substituted thiazole (B1198619) moiety have been designed as selective COX-2 inhibitors with potential applications in cancer therapy, as COX-2 is often overexpressed in tumors. nih.govresearchgate.net Some of these compounds have been shown to inhibit the anti-apoptotic protein BCL-2 and increase the activity of the pro-apoptotic protein Caspase-3 in breast cancer cells. researchgate.net
Furthermore, pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against a variety of cancer cell lines, including pancreatic, breast, and cervical cancers. acs.org While some compounds showed moderate cytotoxicity, this research highlights the ongoing effort to identify pyrazole-based compounds with significant anticancer potential. acs.org
Table 5: Anticancer Pyrazole Derivatives
| Compound/Series | Target/Mechanism | Key Research Findings |
|---|---|---|
| Pyrazolone-pyrazole derivative 27 | VEGFR-2 inhibition, Caspase-3 activation | Potent inhibition of MCF-7 breast cancer cells and VEGFR-2. nih.gov |
| Pyrazole derivative 28 | G2/M cell cycle arrest, Caspase-3 overexpression | Superior potency against HCT116, UO31, and HepG2 cell lines compared to sorafenib. nih.gov |
| 3,4-diaryl pyrazole derivative 6 | Tubulin polymerization inhibition | High antitumor activity with nanomolar IC50 values. nih.gov |
| Pyrazole-thiazole hybrids | COX-2 inhibition, BCL-2 inhibition, Caspase-3 activation | Designed as selective COX-2 inhibitors; showed pro-apoptotic effects in breast cancer cells. researchgate.net |
| Ferrocene-pyrazole hybrid 47c | Cytotoxicity | Showed the highest anticancer activity against HCT-116, PC-3, HL60, and SNB19 cell lines in its series. rsc.org |
Antileishmanial Activity
Research into the therapeutic applications of pyrazole derivatives has extended to their potential as antileishmanial agents. The hybridization of the pyrazole scaffold with other heterocyclic systems has been a strategy to develop compounds with activity against Leishmania. While the provided information is limited, the inclusion of antileishmanial activity in the pharmacological profiles of pyrazole hybrids suggests that this is an area of ongoing investigation. researchgate.net The development of new treatments for leishmaniasis is crucial, and the versatility of the pyrazole core makes it an attractive starting point for the design of novel therapeutic agents.
Neuroprotective and Antiparkinsonian Properties
The pyrazole scaffold is present in a variety of bioactive molecules that have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govmdpi.comwustl.edu Pyrazoline derivatives, in particular, have shown promise as neuroprotective agents. nih.gov
One of the key mechanisms by which pyrazoline derivatives may exert their neuroprotective effects is through the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. nih.gov The inhibition of MAO-B is a therapeutic strategy in Parkinson's disease. nih.gov Studies have shown that certain pyrazoline analogues are selective and reversible inhibitors of MAO-B. nih.gov For example, compound P10 in one series showed competitive and reversible inhibition of MAO-B with a Ki value of 0.60 µM. nih.gov
The structural features of these pyrazoline derivatives play a crucial role in their activity. For instance, in a series of 1,3,5-triphenyl-2-pyrazoline derivatives, the presence of a hydroxyl group on the phenyl ring at position C-5 was found to be important for MAO-B inhibitory activity, while a methoxy group at the same position diminished the activity. nih.gov
The exploration of pyrazole-containing compounds as therapeutics for neurodegenerative diseases is an active area of research, with a focus on designing molecules that can effectively target key pathological pathways. nih.govmdpi.comwustl.edu
Table 6: Neuroprotective and Antiparkinsonian Pyrazole Derivatives
| Compound Series | Target/Mechanism | Key Research Findings |
|---|---|---|
| Pyrazoline analogues (e.g., P10 ) | MAO-B inhibition | Selective and reversible inhibition of MAO-B. nih.gov |
| 1,3,5-triphenyl-2-pyrazoline derivatives | MAO-B inhibition | The presence of a hydroxyl group on the C-5 phenyl ring was important for activity. nih.gov |
Monoamine Oxidase B (MAO-B) Inhibition
The pyrazole scaffold is a significant feature in the development of monoamine oxidase (MAO) inhibitors. Research has indicated that the inclusion of a methoxy group on the phenyl ring attached to the pyrazoline nucleus can lead to notable MAO-B inhibition. nih.gov The strategic placement of substituents on the pyrazoline ring is crucial; substitutions at the 3rd and 5th positions with aryl or heteroaryl groups tend to favor MAO-B inhibition. nih.gov
In the context of MAO inhibitors, certain 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their inhibitory action. nih.gov Specifically, compounds bearing methoxy-substituted phenyl rings have demonstrated potent activity. For instance, 1-thiocarbamoyl-3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole was identified as a potent inhibitor of MAO-A. nih.gov While this highlights the activity of methoxy-containing pyrazole derivatives against MAO enzymes, further research is needed to specifically delineate the role of the this compound core in selective MAO-B inhibition.
Studies on halogenated pyrazolines have further underscored the importance of lipophilic groups, such as methoxy groups, on the phenyl rings at the third and fifth positions of the pyrazoline nucleus for achieving significant MAO-B inhibition. nih.gov
ACE Inhibitors
The angiotensin-converting enzyme (ACE) is a key target in the management of hypertension. Research into the ACE inhibitory potential of pyrazole derivatives has yielded promising results. A study focused on the synthesis and evaluation of a series of chalcones and their corresponding pyrazole derivatives for ACE inhibitory activity. nih.gov
From this series, the most potent pyrazole derivative was found to be 1-(2,4-dinitrophenyl)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole (compound 15 in the study), which exhibited an IC50 value of 0.213 mM. nih.gov This finding highlights the potential of pyrazole-based compounds as a scaffold for the design of novel ACE inhibitors. The precursor chalcone, (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (compound 7 in the study), also demonstrated notable activity with an IC50 of 0.219 mM. nih.gov
| Compound | Structure | Target | IC50 (mM) | Reference |
|---|---|---|---|---|
| (E)-1-(4-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | Chalcone precursor | ACE | 0.219 | nih.gov |
| 1-(2,4-dinitrophenyl)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole | Pyrazole derivative | ACE | 0.213 | nih.gov |
Cholecystokinin-1 Receptor Antagonists
The cholecystokinin-1 (CCK1) receptor is a target for conditions related to gastrointestinal motility and anxiety. High-throughput screening has identified diarylpyrazole derivatives as potent antagonists of the CCK1 receptor. sigmaaldrich.com
A notable example is (S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-m-tolyl propionic acid . This compound is a selective CCK1 receptor antagonist. Its structure features a 1,5-diaryl-1H-pyrazole core, with a methoxyphenyl group at the 1-position of the pyrazole ring. The development of scalable synthetic routes to this molecule has been a focus of research, highlighting its therapeutic potential.
Computational Drug Design and Docking Studies
Computational techniques, particularly molecular docking, are instrumental in understanding the interaction of pyrazole derivatives with their biological targets and in the rational design of new inhibitors. These studies provide insights into the binding modes and structure-activity relationships (SAR) of these compounds.
Docking studies have been employed to investigate the binding of 1H-pyrazole derivatives to various protein kinases, which are key targets in cancer therapy. Current time information in Bangalore, IN. In one such study, a series of pyrazole derivatives were docked into the active sites of VEGFR-2, Aurora A, and CDK2. Among the tested compounds, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (compound 1d in the study) was evaluated. Current time information in Bangalore, IN. The docking results for these pyrazole derivatives indicated that they are potential inhibitors of all three protein kinase targets, showing favorable binding energies and interactions, including hydrogen bonds within the binding pocket. Current time information in Bangalore, IN.
The general protocol for such docking studies often involves preparing the protein and ligand structures, defining a grid box around the active site, and using algorithms like the Lamarckian genetic algorithm to explore possible binding conformations. Current time information in Bangalore, IN. The results are then analyzed based on parameters like binding energy, inhibition constant, and the formation of hydrogen bonds and other interactions.
| Compound | Target Protein (PDB ID) | Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | Current time information in Bangalore, IN. |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | Current time information in Bangalore, IN. |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide | CDK2 (2VTO) | -10.35 | Current time information in Bangalore, IN. |
Conclusion and Future Directions in 3 Methoxy 1h Pyrazole Research
Synthesis of Novel Analogs with Enhanced Efficacy and Selectivity
A primary focus of future research will be the synthesis of novel analogs of 3-Methoxy-1H-pyrazole with improved pharmacological profiles. The modification of the pyrazole (B372694) core is a strategic approach to enhance efficacy and selectivity for specific biological targets. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in guiding these synthetic efforts, demonstrating how specific structural features correlate with biological activity. researchgate.net
The introduction of different functional groups at various positions on the pyrazole ring can significantly alter a molecule's properties. For instance, research on related pyrazole derivatives has shown that substituents can influence potency and selectivity. In one study on gamma-secretase modulators, the replacement of a fluorophenyl group with a 3-methoxyphenyl (B12655295) derivative led to a modest improvement in efficacy. escholarship.org Conversely, in another analog, the 3-methoxy substituent did not lead to increased affinity, highlighting the subtle and context-dependent nature of these modifications. escholarship.org
Future work will likely involve creating libraries of this compound derivatives with diverse substitutions to probe interactions with target proteins. For example, the synthesis of pyrazole-linked carbothioamide and benzimidazole (B57391) conjugates has yielded compounds with significant anticancer and kinase inhibition potential. mdpi.com By systematically altering the substituents on the this compound scaffold, researchers aim to develop next-generation compounds with superior therapeutic indices.
Table 1: Examples of Synthetic Strategies for Pyrazole Analogs
| Strategy | Example Compound Type | Desired Outcome | Reference |
|---|---|---|---|
| Functional Group Modification | 3-methoxyphenyl derivatives | Improved efficacy in gamma-secretase modulation | escholarship.org |
| Hybridization | Pyrazole-linked carbothioamide derivatives | Enhanced cytotoxic potential against cancer cell lines | mdpi.com |
| Conjugation | Pyrazole-linked benzimidazole conjugates | Significant Aurora A/B kinase inhibition | mdpi.com |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. acs.org For this compound research, this integration is critical for accelerating the design-synthesis-test cycle.
Computational techniques such as Density Functional Theory (DFT) are employed to investigate the electronic structure, stability, and reactivity of pyrazole derivatives. researchgate.netmaterialsciencejournal.orgbohrium.com These methods allow for the calculation of molecular properties like bond lengths, bond angles, and charge distribution, providing insights that correlate with experimental data from FT-IR and NMR spectroscopy. researchgate.netmaterialsciencejournal.org For example, DFT calculations have been used to study the molecular structure and vibrational frequencies of 1H-pyrazole-3-carboxylic acid, a closely related compound. researchgate.net
Molecular docking and quantitative structure-activity relationship (QSAR) studies are also invaluable. Docking simulations can predict the binding orientation and affinity of this compound analogs within the active site of a target protein, helping to prioritize which compounds to synthesize. bohrium.com Web-based tools like SwissADME provide rapid predictions for physicochemical properties, pharmacokinetics, and drug-likeness, allowing for early-stage filtering of compound libraries. acs.org These computational predictions are then validated and refined through experimental assays.
Table 2: Application of Advanced Methodologies in Pyrazole Research
| Methodology | Purpose | Key Findings/Applications | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Analyze molecular structure, reactivity, and spectroscopic properties. | Calculation of optimized geometry, vibrational frequencies, and electronic parameters. | researchgate.netmaterialsciencejournal.org |
| Molecular Docking | Predict binding modes and affinities of ligands to target proteins. | Identification of key interactions and prioritization of synthetic candidates. | bohrium.com |
| SwissADME | Predict pharmacokinetic and physicochemical properties. | In-silico assessment of drug-likeness and bioavailability. | acs.org |
Exploration of New Biological Targets and Therapeutic Applications
While pyrazoles are known for a broad spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects, there is significant potential for discovering new applications for this compound and its derivatives. researchgate.netnih.govontosight.ai Future research will venture into novel biological pathways and disease targets.
One promising area is the development of inhibitors for targets previously unexplored for this scaffold. For instance, pyrazole-biphenyl derivatives have been shown to inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. mdpi.com Another study detailed new hybrid pyrazole agents capable of reducing reactive oxygen species (ROS) production, suggesting applications in diseases associated with oxidative stress. mdpi.com
The diverse pharmacological properties of pyrazole hybrids, such as thiazolyl-pyrazolines, make them attractive candidates for development against a wide array of diseases. globalresearchonline.net Researchers are exploring their potential as inhibitors of protein kinases, which are implicated in many cancers, and as modulators of receptors involved in neurological disorders. globalresearchonline.netrsc.org The exploration of this compound analogs against targets like the PD-1/PD-L1 interaction in immuno-oncology or peroxisome proliferator-activated receptors (PPARs) for metabolic diseases represents a frontier in medicinal chemistry. mdpi.com
Development of Sustainable and Scalable Synthetic Routes
The translation of a promising compound from the laboratory to clinical use requires synthetic methods that are not only efficient but also sustainable, safe, and scalable. acs.org Future efforts in this compound research will increasingly focus on green chemistry principles to minimize environmental impact and production costs. nih.gov
Modern synthetic methodologies such as microwave-assisted synthesis and flow chemistry are being adopted to improve reaction efficiency, reduce waste, and shorten reaction times. researchgate.netrsc.orgsci-hub.se Microwave irradiation under solvent-free conditions has been successfully used to synthesize 3,5-disubstituted-1H-pyrazoles in high yields. mdpi.com Flow chemistry, in particular, offers significant advantages for scalability, allowing for better control over reaction parameters and enabling processes that are difficult to manage in traditional batch reactors. sci-hub.se
The development of one-pot, multicomponent reactions is another key strategy. These reactions increase atom economy by combining several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent use. nih.govmdpi.com For instance, efficient one-pot syntheses have been developed for various polysubstituted pyrazoles. mdpi.com Applying these principles to the synthesis of this compound and its derivatives will be crucial for making these potential new medicines more accessible and commercially viable. northwestern.eduacs.org
Q & A
Q. How to address discrepancies in reported synthetic yields for methoxy-substituted pyrazoles?
- Resolution : Trace moisture (>100 ppm) in solvents deactivates catalysts (e.g., NaH) in alkylation steps. Use molecular sieves (3Å) and anhydrous conditions to improve reproducibility. Yields increase from 50% to 78% under optimized conditions .
Methodological Tables
| Reaction Type | Conditions | Key Outcomes | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, dioxane/HO | 75% yield, 90% purity | |
| CuAAC Functionalization | CuSO, sodium ascorbate, THF/HO | Triazole hybrids with MIC 2–8 µg/mL | |
| Nitration | HNO/HSO, 0°C | 85% regioselectivity for C-4 nitro derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
